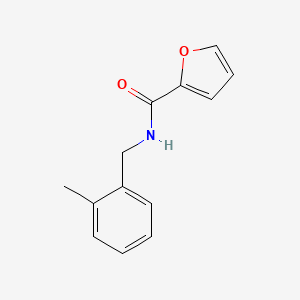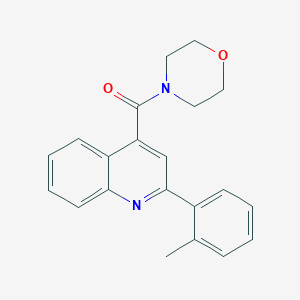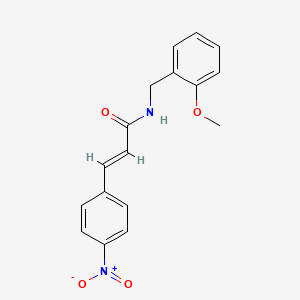
5-chloro-2-(propionylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(propionylamino)benzoic acid, also known as CPBA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 251.7 g/mol. CPBA has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
5-chloro-2-(propionylamino)benzoic acid inhibits the activity of enzymes by binding to their active sites and preventing them from carrying out their normal functions. It has been shown to be a competitive inhibitor of COX and a non-competitive inhibitor of LOX. This compound also inhibits the activity of peroxidases by oxidizing their heme groups, which are essential for their activity.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of many diseases such as arthritis and asthma. This compound has also been shown to scavenge free radicals and protect cells from oxidative damage. Additionally, it has been shown to have antimicrobial activity against a wide range of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-(propionylamino)benzoic acid is a useful tool for studying the activity of enzymes involved in the production of inflammatory mediators. It is relatively easy to synthesize and has a high degree of purity. However, this compound has some limitations for lab experiments. It is unstable in acidic solutions and can decompose over time. Additionally, it has a relatively short half-life in vivo, which limits its usefulness for studying the long-term effects of enzyme inhibition.
Direcciones Futuras
There are several future directions for the study of 5-chloro-2-(propionylamino)benzoic acid. One area of research is the development of more stable analogs of this compound that can be used for long-term studies of enzyme inhibition. Another area of research is the study of the effects of this compound on other enzymes involved in the pathogenesis of diseases such as cancer and Alzheimer's disease. Additionally, the antimicrobial properties of this compound could be further explored for the development of new antibiotics. Overall, this compound is a promising tool for scientific research and has the potential to contribute to the development of new treatments for a wide range of diseases.
Métodos De Síntesis
The synthesis of 5-chloro-2-(propionylamino)benzoic acid involves the reaction of 5-chloroanthranilic acid with propionyl chloride in the presence of a base such as pyridine. The reaction yields this compound as a white crystalline powder with a high degree of purity. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
5-chloro-2-(propionylamino)benzoic acid has been widely used in scientific research as a tool to study the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). It has been shown to inhibit the activity of these enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been used to study the activity of other enzymes such as peroxidases and tyrosinase.
Propiedades
IUPAC Name |
5-chloro-2-(propanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-2-9(13)12-8-4-3-6(11)5-7(8)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRIKOQOOWOHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6,11,11-tetramethyl-11,12-dihydro-2H,9H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B5695532.png)
![3-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5695539.png)
![N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)



![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-[1-(5-bromo-2-thienyl)ethylidene]hydrazonothiocarbamate acetate](/img/structure/B5695596.png)
![2-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5695600.png)



![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)urea](/img/structure/B5695620.png)
